molecular formula C17H12FNO3 B2921631 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide CAS No. 923164-11-8

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide

Cat. No.: B2921631
CAS No.: 923164-11-8
M. Wt: 297.285
InChI Key: IYDMRXZAORZZDV-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorophenyl group and an acetamide moiety attached to the chromen-4-one core

Scientific Research Applications

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Future Directions

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 121. Read more : VWR. (n.d.). 4’-Bromo-2’-fluoroacetanilide ≥98.0%. Read more <

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 4-hydroxycoumarin.

    Condensation Reaction: The first step involves a condensation reaction between 2-fluorobenzaldehyde and 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, to form 2-(2-fluorophenyl)-4H-chromen-4-one.

    Acetylation: The resulting chromen-4-one derivative is then subjected to acetylation using acetic anhydride and a catalyst, such as pyridine, to introduce the acetamide group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized chromen-4-one derivatives.

    Reduction: Reduced chromen-4-one derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-oxo-2-(2-thienylmethylene)hydrazinoacetamide
  • N-(4-fluorophenyl)-2-oxo-2-(2-pyridylmethylene)hydrazinoacetamide
  • N-(4-fluorophenyl)-2-oxo-2-(2-quinolinylmethylene)hydrazinoacetamide

Uniqueness

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide is unique due to its specific combination of a fluorophenyl group and a chromen-4-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c1-10(20)19-11-6-7-13-15(21)9-17(22-16(13)8-11)12-4-2-3-5-14(12)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDMRXZAORZZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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